4-(Pyridin-4-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Pyridin-4-yl)aniline often involves multicomponent reactions and coordination polymer formation. For instance, the synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline leverages a multicomponent reaction, illustrating the compound's synthesis versatility and the potential for deriving a large library of similar structures. This methodology is pivotal for exploring the chemical space around 4-(Pyridin-4-yl)aniline derivatives (Almesaker et al., 2007).
Molecular Structure Analysis
Crystal structure investigations of compounds structurally related to 4-(Pyridin-4-yl)aniline reveal intricate details about their molecular geometry. For example, the study of a chiral secondary amine derivative of 4-(Pyridin-4-yl)aniline shows significant insights into its stereochemistry and crystal packing, as characterized by various spectroscopic and X-ray diffraction techniques (Adeleke & Omondi, 2022).
Chemical Reactions and Properties
4-(Pyridin-4-yl)aniline derivatives participate in a variety of chemical reactions, highlighting their reactivity and utility in synthesizing complex molecules. The reactivity of such compounds with cupric acetate to mediate C-H amination demonstrates their potential in organic synthesis, offering a pathway to aminated benzamide derivatives and quinazolinone derivatives (Zhao et al., 2017).
Physical Properties Analysis
The physical properties of 4-(Pyridin-4-yl)aniline and its derivatives, including their crystallinity, morphology, and phase behavior, are essential for their application in material science. Studies utilizing spectroscopic and crystallographic techniques provide valuable information on these compounds' physical characteristics, demonstrating their diverse structural and supramolecular features (Krishnan et al., 2021).
Scientific Research Applications
1. Synthesis of N-(pyridin-4-yl) Salicylamide Derivatives
- Application Summary: 4-(Pyridin-4-yl)aniline is used in the synthesis of N-(pyridin-4-yl) salicylamide derivatives . These compounds might serve as prospective wide-spectrum antimycobacterial substances .
- Methods of Application: The synthesis involves acylation of the corresponding acetylsalicyloyl chlorides with substituted 4-amino-pyridines .
- Results or Outcomes: The synthesized N-(pyridin-4-yl) salicylamide derivatives might serve as prospective wide-spectrum antimycobacterial substances .
2. Synthesis of Symmetrical Diquaternary Salts
- Application Summary: 4-(Pyridin-4-yl)aniline is used in the synthesis of symmetrical diquaternary salts . These salts have been investigated for their antimicrobial activity against different microorganisms .
- Methods of Application: The synthesis involves alkylation of 4-[2-(pyridin-4-yl)ethyl]pyridine or 4,4′-bipyridine, with various bromo- or chloro-acetophenone analogues .
- Results or Outcomes: The synthesized symmetrical diquaternary salts showed antimicrobial activity against nine different microorganisms .
3. Synthesis of 2-Amino-4-(4-pyridyl)phenol
- Application Summary: 4-(4-Pyridinyl)aniline is diazotized, and its product is nitrated and reduced to form 2-Amino-4-(4-pyridyl)phenol . This compound can increase cardiac contractility .
- Methods of Application: The synthesis involves diazotization of 4-(4-Pyridinyl)aniline, followed by nitration and reduction .
- Results or Outcomes: The synthesized 2-Amino-4-(4-pyridyl)phenol can increase cardiac contractility .
4. Synthesis of Chiral Coordination Polymers
- Application Summary: 4-(Pyridin-4-yl)aniline is used in the synthesis of chiral coordination polymers . These polymers have attracted much attention due to their special properties and significant applications .
- Methods of Application: The synthesis involves the use of 4-(Pyridin-4-yl)aniline to synthesize non-centrosymmetric ligands, which are then used to form the chiral coordination polymers .
- Results or Outcomes: The synthesized chiral coordination polymers have special properties and significant applications .
5. Synthesis of 2-Amino-4-(4-pyridyl)phenol
- Application Summary: 4-(4-Pyridinyl)aniline is diazotized, and its product is nitrated and reduced to form 2-Amino-4-(4-pyridyl)phenol . This compound can increase cardiac contractility .
- Methods of Application: The synthesis involves diazotization of 4-(4-Pyridinyl)aniline, followed by nitration and reduction .
- Results or Outcomes: The synthesized 2-Amino-4-(4-pyridyl)phenol can increase cardiac contractility .
Safety And Hazards
The safety data sheet for 4-(Pyridin-4-yl)aniline indicates that it can cause skin and eye irritation . Therefore, it is recommended to handle this compound in a well-ventilated place and to wear suitable protective clothing. Avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools are also advised .
properties
IUPAC Name |
4-pyridin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVYVZSNXXTOMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363753 | |
Record name | 4-(Pyridin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)aniline | |
CAS RN |
13296-04-3 | |
Record name | 4-(Pyridin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyridin-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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